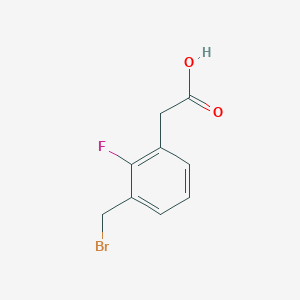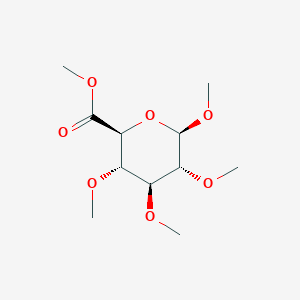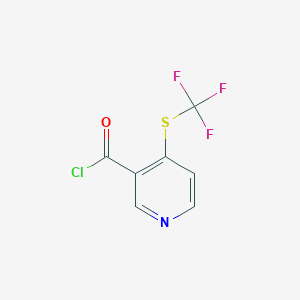
4-((Trifluoromethyl)thio)nicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Trifluoromethyl)thio)nicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a trifluoromethylthio group attached to the nicotinoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)nicotinoyl chloride typically involves the introduction of a trifluoromethylthio group to the nicotinoyl chloride structure. One common method involves the reaction of 4-chloronicotinoyl chloride with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low level, typically around 0-5°C, to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the trifluoromethylthio group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted nicotinoyl derivatives.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Reduction Reactions: The major products are amines or alcohols.
Scientific Research Applications
4-((Trifluoromethyl)thio)nicotinoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: The compound is studied for its potential use in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)nicotinoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular target being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinoyl chloride: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)benzoyl chloride: Similar structure but with a benzoyl group instead of a nicotinoyl group.
4-(Trifluoromethylthio)acetanilide: Similar structure but with an acetanilide group.
Uniqueness
4-((Trifluoromethyl)thio)nicotinoyl chloride is unique due to the presence of both the trifluoromethylthio group and the nicotinoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis, pharmaceuticals, and material science.
Properties
Molecular Formula |
C7H3ClF3NOS |
|---|---|
Molecular Weight |
241.62 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NOS/c8-6(13)4-3-12-2-1-5(4)14-7(9,10)11/h1-3H |
InChI Key |
UQHVHMGPULDCAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


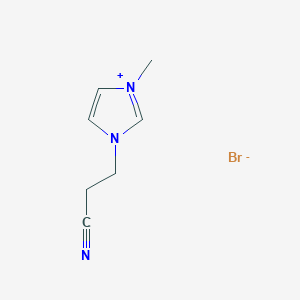
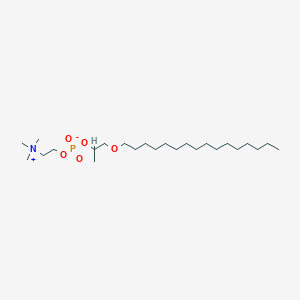
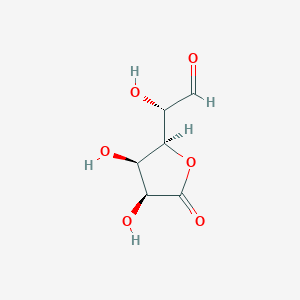
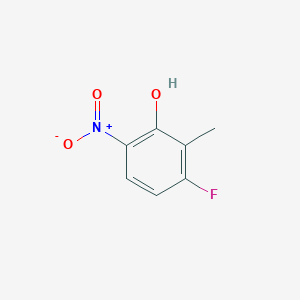
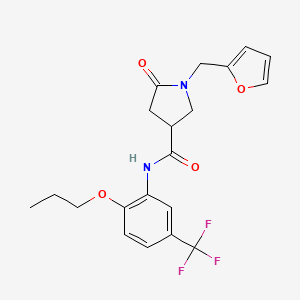
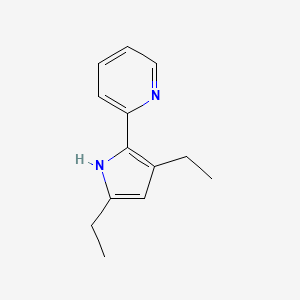
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

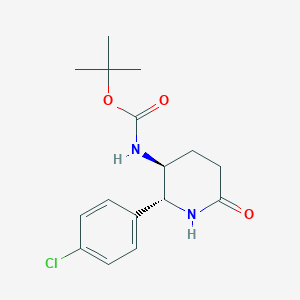
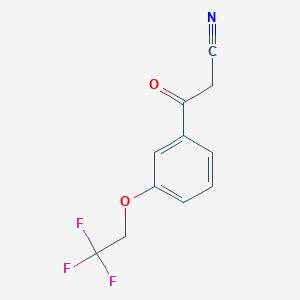
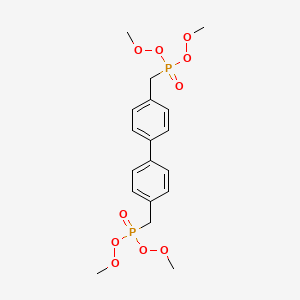
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
